

A comprehensive meta-analysis of Cefetamet Pivoxil clinical trial outcomes for researchers

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Compound of Interest

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Cefetamet Pivoxil: A Meta-Analysis of Clinical Trial Outcomes for Researchers

An objective comparison of **Cefetamet Pivoxil**'s performance against other antibiotics, supported by experimental data from various clinical trials.

Cefetamet Pivoxil, an oral third-generation cephalosporin, has been the subject of numerous clinical trials to evaluate its efficacy and safety in treating a variety of bacterial infections. This guide provides a comprehensive meta-analysis of these trial outcomes, offering researchers, scientists, and drug development professionals a consolidated resource for comparative analysis. The data presented herein is synthesized from a range of studies focusing on respiratory and urinary tract infections, benchmarked against other commonly prescribed antibiotics.

Comparative Efficacy in Respiratory Tract Infections

Cefetamet Pivoxil has demonstrated notable efficacy in the treatment of both upper and lower respiratory tract infections. Clinical trials have consistently shown its effectiveness to be comparable, and in some instances superior, to other beta-lactam antibiotics.

Acute Bacterial Rhinosinusitis

A randomized, double-blind clinical trial compared the efficacy and safety of **Cefetamet Pivoxil** with Cefdinir in patients with acute bacterial rhinosinusitis. The results indicated that **Cefetamet**

Pivoxil administered twice daily is as effective and safe as Cefdinir administered three times a day.[1]

Outcome Measure	Cefetamet Pivoxil (500 mg, twice daily)	Cefdinir (100 mg, three times daily)	Statistical Significance
Clinical Cure & Improvement Rate (Day 14)	82.4%	84.68%	Non-inferiority confirmed[1]
Bacteriological Eradication Rate (Day 14)	86.67%	88.24%	Not statistically significant[1]
Overall Adverse Reaction Rate	10.56%	15.49%	No serious adverse events reported[1]

Lower Respiratory Tract Infections

An overview of multiple clinical trials investigating **Cefetamet Pivoxil** for lower respiratory tract infections (LRTI), primarily exacerbations of chronic bronchitis and community-acquired pneumonia, revealed satisfactory clinical outcomes.[2] The comparator agents in these studies included amoxicillin, amoxicillin/clavulanic acid, and cefaclor.[2]

Indication	Cefetamet Pivoxil	Comparator Agents	Clinical Success Rate (Cure + Improvement)
Exacerbation of Chronic Bronchitis	500 mg or 1000 mg twice daily	Amoxicillin, Amoxicillin/clavulanic acid, Cefaclor	79% to 94%[2]
Community-Acquired Pneumonia (Adults)	Not specified	Not specified	80% to 100%[2]
Community-Acquired Pneumonia (Children)	10 or 20 mg/kg twice daily	Cefaclor (10 mg/kg three times daily)	98% (Cefetamet Pivoxil) vs. 96% (Cefaclor)[2][3]

Comparative Efficacy in Urinary Tract Infections

Cefetamet Pivoxil has also been extensively studied in the context of urinary tract infections (UTIs), demonstrating high efficacy, particularly in complicated cases.

Uncomplicated and Complicated UTIs

Comparative trials have shown **Cefetamet Pivoxil** to be at least as effective, and in some cases clinically superior, to other antibiotics like cefadroxil and cefaclor for treating UTIs.^{[4][5]} ^[6] A literature review of trials involving 4,112 patients highlighted its robust performance.^{[4][7]}

Indication	Cefetamet Pivoxil	Comparator Agent	Cure Rate
Uncomplicated UTI (single dose)	2g	Cefadroxil (2g)	90.0% vs. 77.0% ^[6]
Complicated UTI (10-day course)	2g daily	Cefadroxil (1g twice daily)	90.0% vs. 76.5% ^[6]
Complicated UTI in Diabetic Patients	2000 mg daily	N/A (Case-control)	92% bacteriological eradication rate ^[8]

Safety and Tolerability Profile

Across numerous studies, **Cefetamet Pivoxil** has been well-tolerated. The most frequently reported adverse events are gastrointestinal in nature, such as diarrhea, nausea, and vomiting, occurring in a small percentage of patients.^{[4][5]} Premature treatment withdrawals due to adverse events are infrequent.^{[4][7]} In a review of 3,128 patients treated with **Cefetamet Pivoxil**, only 7.2% experienced adverse events, which were mainly gastrointestinal.^{[4][7]}

Experimental Protocols

The methodologies employed in the cited clinical trials share common frameworks designed to ensure the robustness and validity of the findings.

Representative Clinical Trial Workflow for Acute Bacterial Rhinosinusitis (Cefetamet Pivoxil vs. Cefdinir)

This multicenter, randomized, double-blind trial included patients aged 12 to 75 years with clinical signs and symptoms of acute bacterial rhinosinusitis.[\[1\]](#)

Inclusion Criteria:

- Onset of symptoms within 3 weeks prior to enrollment.
- Presence of at least two clinical symptoms (e.g., purulent nasal discharge, facial pain, nasal obstruction) and at least one clinical sign (e.g., purulent secretion from sinus ostia).
- No known allergies to penicillin or cephalosporins.[\[1\]](#)

Treatment Regimen:

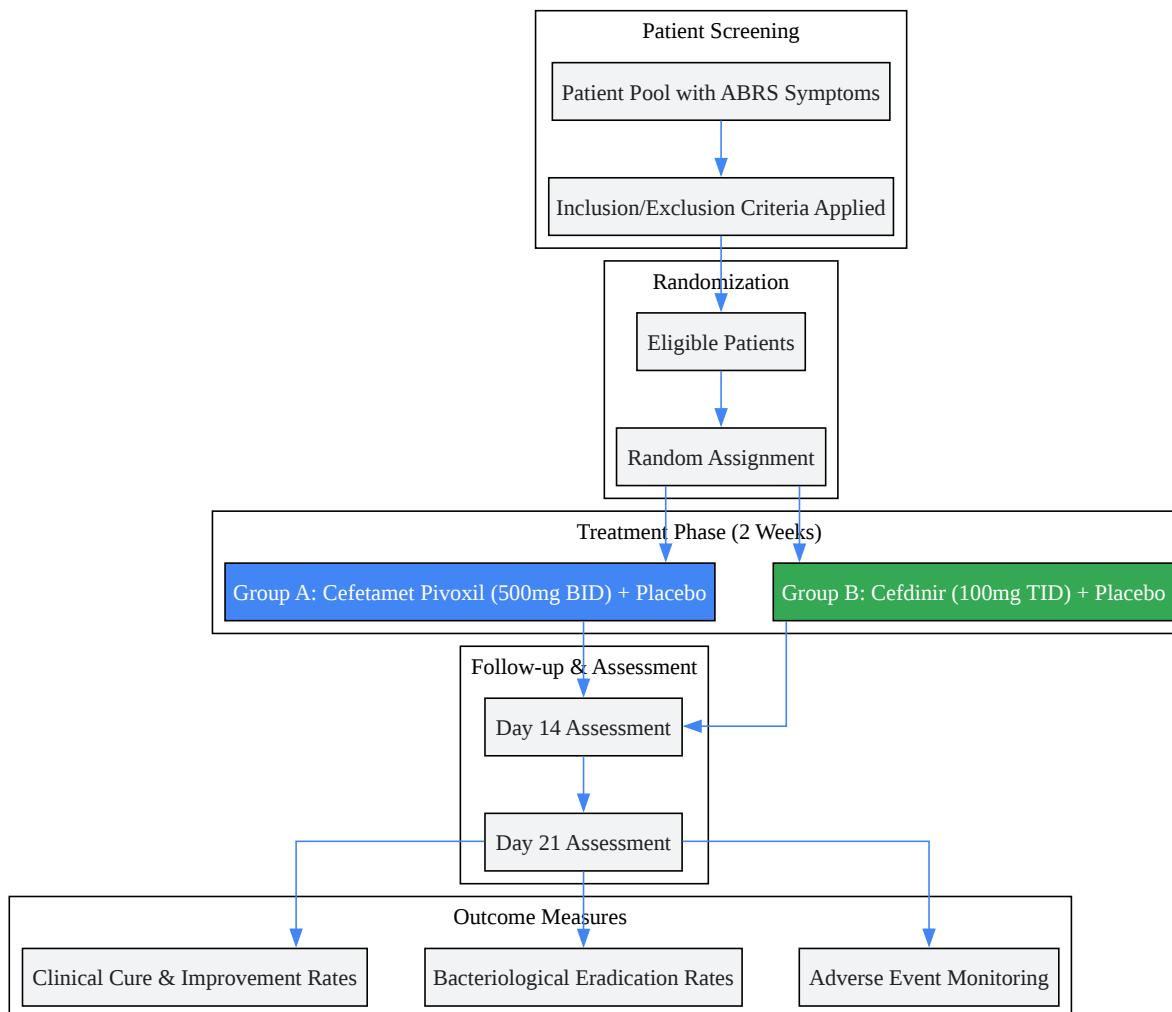
- **Cefetamet Pivoxil** Group: 500 mg twice daily for 2 weeks.
- Cefdinir Group: 100 mg three times daily for 2 weeks.
- Double-blinding was maintained through the use of placebos.[\[1\]](#)

Efficacy Assessment:

- Primary Outcome: Clinical cure and improvement rates at day 14 and 21.
- Secondary Outcomes: Bacteriological eradication rates, changes in clinical symptoms and signs.
- Non-inferiority was determined using Wald's asymptotic confidence interval method.[\[1\]](#)

Safety Assessment:

- Monitoring and recording of all adverse events.
- Laboratory tests (e.g., creatinine clearance, liver function tests) at baseline and follow-up.[\[1\]](#)



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*Clinical trial workflow for comparing **Cefetamet Pivoxil** and **Cefdinir**.*

Signaling Pathways and Logical Relationships

The clinical decision-making process for prescribing **Cefetamet Pivoxil** can be visualized as a logical flow based on the evidence from these trials.



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Logical diagram for antibiotic selection based on infection complexity.

Conclusion

The body of evidence from numerous clinical trials supports **Cefetamet Pivoxil** as an effective and well-tolerated oral third-generation cephalosporin for the treatment of common respiratory and urinary tract infections. Its efficacy is comparable, and in some instances superior, to that of other frequently prescribed antibiotics. The twice-daily dosing regimen may also offer an advantage in terms of patient compliance. For researchers and drug development professionals, **Cefetamet Pivoxil** continues to be a relevant compound for further investigation, particularly in the context of evolving antimicrobial resistance patterns.

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